molecular formula C24H21ClN2O2 B11626729 2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11626729
M. Wt: 404.9 g/mol
InChI Key: LBWVXFYVCLYTLG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-chlorophenyl group and a 2-ethylphenoxyethyl side chain

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C24H21ClN2O2/c1-2-17-7-3-6-10-22(17)29-16-15-27-23(18-11-13-19(25)14-12-18)26-21-9-5-4-8-20(21)24(27)28/h3-14H,2,15-16H2,1H3

InChI Key

LBWVXFYVCLYTLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group:

    Attachment of the 2-Ethylphenoxyethyl Side Chain: The final step involves the alkylation of the quinazolinone core with 2-(2-ethylphenoxy)ethyl halide under basic conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups on the side chains.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the side chains and the formation of simpler quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.

    Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one: This compound has a methoxy group instead of an ethyl group on the phenoxyethyl side chain, which may affect its biological activity and chemical reactivity.

    2-(4-chlorophenyl)-3-[2-(2-hydroxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one: The presence of a hydroxy group can enhance the compound’s solubility and hydrogen bonding capacity, potentially altering its interactions with molecular targets.

    2-(4-chlorophenyl)-3-[2-(2-aminophenoxy)ethyl]-3,4-dihydroquinazolin-4-one: The amino group can introduce additional reactivity, allowing for further functionalization and derivatization of the compound.

The uniqueness of 2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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